N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide

Description

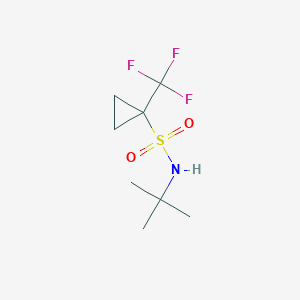

N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide is a specialized sulfonamide derivative characterized by a cyclopropane ring substituted with a trifluoromethyl (-CF₃) group and a sulfonamide moiety bearing a tert-butyl (-C(CH₃)₃) substituent. The cyclopropane ring confers structural rigidity, while the trifluoromethyl group introduces strong electron-withdrawing and lipophilic properties. This combination makes the compound of interest in medicinal chemistry and materials science, where fluorine atoms are often leveraged to enhance metabolic stability, bioavailability, and thermal resistance .

Properties

Molecular Formula |

C8H14F3NO2S |

|---|---|

Molecular Weight |

245.26 g/mol |

IUPAC Name |

N-tert-butyl-1-(trifluoromethyl)cyclopropane-1-sulfonamide |

InChI |

InChI=1S/C8H14F3NO2S/c1-6(2,3)12-15(13,14)7(4-5-7)8(9,10)11/h12H,4-5H2,1-3H3 |

InChI Key |

ZMEJNXYQBHGRKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CC1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach might include the following steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Introduction of the Trifluoromethyl Group: This step can be carried out using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3).

Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfonic acids or other derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Substitution: The trifluoromethyl group and cyclopropane ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The sulfonamide moiety in N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide is known for its antimicrobial properties. Sulfonamides function by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. Preliminary studies suggest that this compound may exhibit similar mechanisms, indicating potential efficacy against various bacterial strains.

Enzyme Inhibition

Research indicates that compounds containing sulfonamide groups can interact with specific biological pathways, potentially acting as inhibitors of enzymes or receptors involved in disease processes. For example, related compounds have shown inhibitory activity against kinases such as GSK-3β and ROCK-1, which are implicated in inflammation and neurodegeneration . The mechanism of action for this compound likely involves binding to target enzymes or receptors that recognize sulfonamide structures, thereby affecting downstream biological processes.

Chemical Synthesis

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction involving a diazo compound and an alkene.

- Introduction of the Sulfonamide Group: This is accomplished by reacting the cyclopropane derivative with a sulfonyl chloride in the presence of a base.

- Substitution with Tert-butyl and Trifluoromethyl Groups: Alkylation reactions using appropriate alkyl halides and strong bases facilitate this step.

These synthetic methods are essential for producing sufficient quantities of the compound for research and application.

Biological Research

Interaction Studies

Studies focusing on the interaction of this compound with biological targets are crucial for understanding its binding affinity to enzymes or receptors that recognize sulfonamide structures. Such investigations could elucidate its role in modulating biological pathways, potentially leading to therapeutic applications .

Mechanism of Action

The mechanism of action of N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide can be contextualized by comparing it to analogs such as N-(tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide (CAS: 1823349-25-2), a compound with a cyclopropylmethyl substituent instead of the trifluoromethyl group. Below is a detailed analysis:

Structural and Molecular Differences

| Property | Target Compound | Cyclopropylmethyl Analog |

|---|---|---|

| Molecular Formula | C₈H₁₃F₃NO₂S* | C₁₁H₂₁NO₂S |

| Molecular Weight (g/mol) | ~259.3* | 231.36 |

| Key Substituent | Trifluoromethyl (-CF₃) | Cyclopropylmethyl (-CH₂C₃H₅) |

*The target compound’s molecular formula and weight are inferred based on structural substitution (replacing -CH₂C₃H₅ with -CF₃).

- Its electron-withdrawing nature may also increase the acidity of adjacent protons, influencing reactivity .

Physical and Chemical Properties

- The trifluoromethyl group likely reduces aqueous solubility compared to the cyclopropylmethyl analog but improves stability against oxidative degradation.

Research Findings and Trends

- Synthetic Accessibility : Introducing -CF₃ to cyclopropane rings typically requires fluorination reagents like SF₄ or Ruppert-Prakash reagents, whereas cyclopropylmethyl groups are appended via alkylation .

- Biological Activity: Fluorinated sulfonamides often exhibit enhanced binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs, as seen in carbonic anhydrase inhibitors.

Biological Activity

N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- A tert-butyl group , which enhances lipophilicity and potentially influences biological interactions.

- A trifluoromethyl group , known for increasing metabolic stability and altering pharmacokinetic properties.

- A cyclopropane ring , contributing to the compound's rigidity and steric properties.

These structural elements may play significant roles in the compound's interaction with biological targets.

This compound exhibits biological activity primarily through its sulfonamide moiety, which can interact with various enzymes and proteins. The mechanism of action involves:

- Enzyme Inhibition : The sulfonamide group can inhibit the activity of enzymes involved in bacterial folate synthesis, similar to traditional sulfonamides.

- Modulation of Biological Pathways : The trifluoromethyl group may enhance binding affinity to specific receptors or enzymes, affecting downstream signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups often exhibit antimicrobial properties. In a study evaluating related compounds, N-(tert-butyl)-1-(trifluoromethyl) derivatives showed notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4–8 μg/mL against Mycobacterium tuberculosis, comparable to established antibiotics like ethambutol .

Anticancer Potential

The anticancer activity of this compound has been explored through in vitro studies. Compounds with similar structures have shown cytotoxic effects on several cancer cell lines, including:

- HepG2 (liver carcinoma) : Cytotoxicity was measured using the MTT assay, revealing reduced cell viability at concentrations as low as 15 μg/mL .

- Various Cancer Cell Lines : Other studies have indicated moderate activity against a panel of cancer cell lines, suggesting potential as an anticancer agent .

Case Study 1: Antimycobacterial Activity

A study demonstrated the effectiveness of trifluoromethylthiolated sulfonamides against M. tuberculosis, where compounds structurally related to this compound exhibited MIC values comparable to first-line treatments. This highlights the potential for developing new antitubercular agents based on this scaffold .

Case Study 2: Cytotoxicity Assessment

In another investigation, various derivatives were tested for their cytotoxic effects on HepG2 cells. The results indicated that modifications in the trifluoromethyl group significantly affected cytotoxicity, reinforcing the importance of structural optimization in drug design .

Comparative Analysis with Similar Compounds

| Compound Name | MIC (μg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| This compound | 4–8 | Mycobacterium tuberculosis | Antimycobacterial |

| Ethambutol | 1–4 | Mycobacterium tuberculosis | Antimycobacterial |

| Compound 13 (related derivative) | 15 | HepG2 Cells | Cytotoxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.